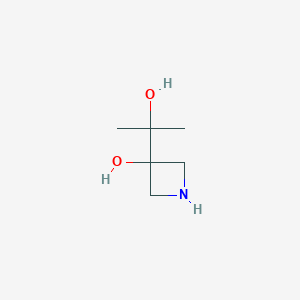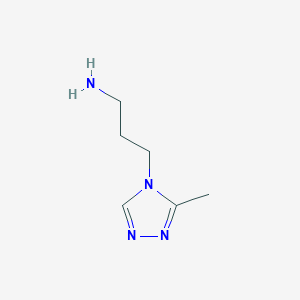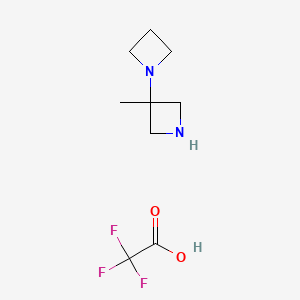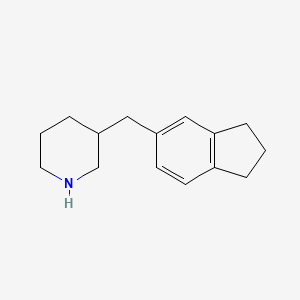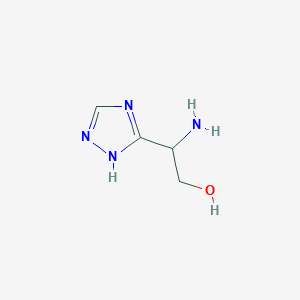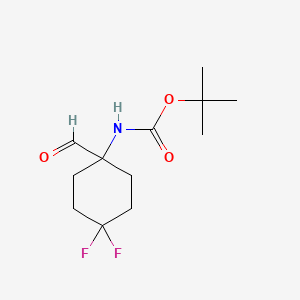
tert-butylN-(4,4-difluoro-1-formylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate: . This compound is characterized by its molecular formula C12H19F2NO3 and a molecular weight of 263.3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate typically involves the reaction of 4,4-difluorocyclohexanone with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as dicyclohexylcarbodiimide (DCC) , and a base like triethylamine (TEA) to facilitate the formation of the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The difluoro group can be reduced to a difluoromethyl group.
Substitution: : The carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium trioxide (CrO3) or potassium permanganate (KMnO4) , often in acidic conditions.
Reduction: : Typical reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: : Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : The major product is 4,4-difluorocyclohexanecarboxylic acid .
Reduction: : The major product is 4,4-difluoromethylcyclohexanone .
Substitution: : The products vary based on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate has found applications in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate is unique due to its specific structural features, such as the difluoro group and the formyl group. Similar compounds include:
Tert-butyl N-(4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl)carbamate
Tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
These compounds share similarities in their carbamate structure but differ in their substituents and functional groups, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C12H19F2NO3 |
|---|---|
Poids moléculaire |
263.28 g/mol |
Nom IUPAC |
tert-butyl N-(4,4-difluoro-1-formylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-11(8-16)4-6-12(13,14)7-5-11/h8H,4-7H2,1-3H3,(H,15,17) |
Clé InChI |
BBTUYHKBBZXYJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)
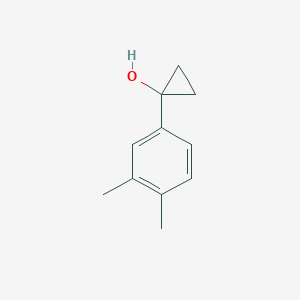
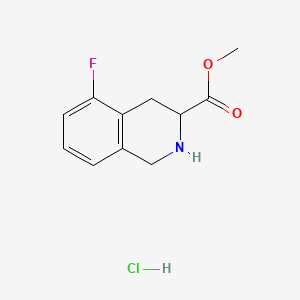
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
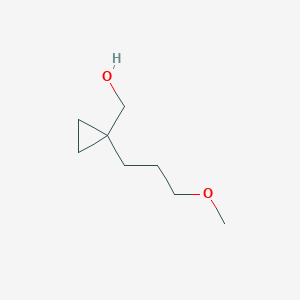
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
